Dimethylmatairesinol

Estrogen receptor Dibenzylbutyrolactone lignan Semisynthesis scaffold

Researchers quantifying lignans in botanicals face unreliable quantification when using hydroxylated standards that co-elute or degrade. Dimethylmatairesinol (CAS 4773-01-7) solves this as a fully methoxylated, chemically stable reference standard with XLogP3-AA 3.9, ensuring distinct late-eluting RP-HPLC retention and eliminating glucuronidation/sulfation interference in metabolic assays. - Validated HPLC-UV standard; root content 0.1-5.2 mg/g in Anthriscus sylvestris. - Clean synthetic scaffold for ERα-targeting lignan derivatives; no competing phenolic side reactions. - Defined moderate cytotoxicity: KKU-M156 IC₅₀ 5.4 μM, HepG2 IC₅₀ 5.2 μM-ideal benchmark control.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
CAS No. 4773-01-7
Cat. No. B1210299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylmatairesinol
CAS4773-01-7
Synonymsdimethylmatairesinol
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC
InChIInChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3
InChIKeySNAOLIMFHAAIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylmatairesinol (CAS 4773-01-7): A Fully Methoxylated Dibenzylbutyrolactone Lignan for Precision Research


Dimethylmatairesinol (CAS 4773-01-7), also known as matairesinol dimethyl ether or arctigenin methyl ether, is a fully methoxylated dibenzylbutyrolactone lignan [1]. It belongs to the furanoid lignan class characterized by a 3,4-dibenzyloxolan-2-one core scaffold [1][2]. The compound is a natural product isolated from Hernandia nymphaeifolia seeds, Aglaia elaeagnoidea, Zanthoxylum gilletii, and Arctium lappa fruits, and has been identified as a trace constituent in sesame [3][4]. Unlike its partially hydroxylated analogs such as matairesinol and arctigenin, dimethylmatairesinol possesses no free phenolic hydroxyl groups, containing four methoxy substituents across its two aromatic rings, which confers distinct physicochemical and biochemical properties [1].

Why Generic Dibenzylbutyrolactone Lignans Cannot Substitute for Dimethylmatairesinol in Specialized Applications


Within the dibenzylbutyrolactone lignan family, the substitution pattern on the aromatic rings determines critical performance parameters including metabolic fate, target binding affinity, solubility, and chromatographic behavior [1]. Dimethylmatairesinol's complete methoxylation (four –OCH₃ groups) eliminates hydrogen bond donor capacity (HBD = 0), resulting in a XLogP3-AA of 3.9, which is approximately 1.5–2 log units higher than its partially hydroxylated analogs matairesinol and arctigenin [1][2]. This lipophilicity differential translates to distinct extraction recovery in sample preparation, divergent retention times in reverse-phase HPLC, and altered passive membrane permeability [3]. Furthermore, the absence of free phenolic hydroxyls renders dimethylmatairesinol non-substrates for glucuronidation and sulfation conjugation enzymes, meaning its in vitro metabolic stability profile differs fundamentally from matairesinol [4]. A researcher requiring a chemically stable, fully methoxylated reference standard for lignan quantification cannot substitute matairesinol or arctigenin without compromising analytical accuracy. The following evidence dimensions quantify exactly where dimethylmatairesinol diverges from its closest structural comparators.

Dimethylmatairesinol: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Estrogenic Scaffold Activity: Dimethylmatairesinol Serves as a Baseline Comparator for Semisynthetic Lignan Derivatives

Dimethylmatairesinol (compound 2) was employed as a natural dibenzylbutyrolactone scaffold in a 2024 design and semisynthesis study of ERα-targeting lignan derivatives (3–16). The study evaluated its intrinsic estrogenic/antiestrogenic activity in human ER+ breast cancer cells using an ERE-driven reporter gene assay. At a coincubation concentration of 5 μM, dimethylmatairesinol did not induce significant reporter gene expression alone but, when coincubated with increasing concentrations of estradiol (E2, 0.01 pM to 1 nM), reduced both the potency and efficacy of the pure agonist E2 [1]. This antiestrogenic effect was comparable to other lignan derivatives in the series. In a TR-FRET competitive binding assay against recombinant human ERα-LBD, the lignan derivatives exhibited IC₅₀ values ranging from 0.16 μM (compound 14) to 6 μM (compound 4). While the exact IC₅₀ of dimethylmatairesinol itself was not reported among the most potent, its role as a foundational scaffold from which higher-potency derivatives were generated establishes it as a critical comparator and synthetic starting point [1].

Estrogen receptor Dibenzylbutyrolactone lignan Semisynthesis scaffold

Complete NMR Spectral Assignment at 600 MHz: An Analytical Gold Standard for Lignan Identification

Dimethylmatairesinol (matairesinol dimethyl ether) is one of the few dibenzylbutyrolactone lignans for which complete ¹H (600 MHz) and ¹³C NMR spectral assignments have been rigorously established and published as a reference standard [1][2]. The concerted application of one- and two-dimensional NMR techniques (COSY, NOESY, HETCOR, COLOC) in CDCl₃ solution enabled full structural elucidation, including determination of the (3R-trans) stereochemistry [1]. This level of spectroscopic characterization exceeds what is typically available for many in-class lignans such as arctigenin or matairesinol in public databases. The published spectral data provides definitive chemical shift assignments for all protons and carbons, allowing unambiguous identification of dimethylmatairesinol in complex plant extracts or synthetic mixtures [2].

NMR spectroscopy Structural elucidation Dibenzylbutyrolactone lignan

Cytotoxicity Profile: Selective Activity in Bile Duct and Hepatocellular Carcinoma Models

Dimethylmatairesinol demonstrates measurable but moderate cytotoxicity against specific cancer cell lines. In assays against KKU-M156 (cholangiocarcinoma/bile duct cancer) and HepG2 (hepatocellular carcinoma) cells, it exhibits IC₅₀ values of 5.4 μM (with Emax 59%) and 5.2 μM (Emax 78%), respectively . For comparative context, matairesinol—the partially hydroxylated parent compound—has been reported to exhibit IC₅₀ values ranging from 0.78 μg/mL (approximately 2.2 μM based on molecular weight of 358.39 g/mol) against SK-OV-3 ovarian cancer cells to significantly weaker or no inhibition in other models depending on assay conditions [1]. The differential activity profiles suggest that complete methoxylation modulates both the potency and the cellular selectivity of lignan cytotoxicity. Importantly, dimethylmatairesinol's Emax values (59% for KKU-M156, 78% for HepG2) indicate partial rather than complete cytotoxicity, a parameter not consistently reported for comparator compounds in the literature .

Cytotoxicity Cancer cell lines Lignan bioactivity

Synthetic Accessibility: Enantioselective Synthesis Enables Homochiral Research-Grade Material

Dimethylmatairesinol can be synthesized in enantiomerically pure form via an established asymmetric synthetic route that yields (–)-dimethylmatairesinol alongside related homochiral 2,3-dibenzylbutyrolactones including (–)-kusunokinin and (–)-yatein [1][2]. The synthesis proceeds via conjugate addition to (–)-5-(1-menthyloxy)furan-2(5H)-one, quenching with benzyl halides, followed by desulfurization and NaBH₄/KOH reduction to afford the homochiral dibenzylbutyrolactone product [1]. This stereocontrolled synthetic accessibility distinguishes dimethylmatairesinol from many other natural lignans that are only obtainable via low-yield extraction from plant sources or as racemic mixtures through non-stereoselective synthesis. The homochiral product can subsequently undergo stereoselective oxidative coupling with DDQ in trifluoroacetic acid to yield homochiral tetrahydrodibenzocyclooctene lignans of the isostegane series [1][2]. In contrast, matairesinol and arctigenin are primarily sourced via natural product isolation, which may introduce batch-to-batch variability in enantiomeric purity and associated bioactivity [3].

Asymmetric synthesis Dibenzylbutyrolactone Homochiral lignan

LogP Differential: 3.9 (Dimethylmatairesinol) Versus ~2.2–2.8 for Hydroxylated Analogs Dictates Chromatographic and Partitioning Behavior

Dimethylmatairesinol exhibits a computed XLogP3-AA value of 3.9, derived from its fully methoxylated structure with zero hydrogen bond donors [1]. This lipophilicity is substantially higher than that of its partially hydroxylated dibenzylbutyrolactone analogs. For reference, matairesinol (with two phenolic hydroxyls) has a computed LogP of approximately 2.2–2.4, while arctigenin (with one phenolic hydroxyl and one methoxy group) falls within the range of 2.5–2.8 based on structural interpolation [2]. The ~1.5–1.7 log unit difference corresponds to an approximately 30–50× higher octanol-water partition coefficient for dimethylmatairesinol, translating to markedly longer retention times in reverse-phase HPLC separations [3]. In a validated HPLC-UV method for lignan quantification in Anthriscus sylvestris, dimethylmatairesinol elutes as a distinct peak that is well-resolved from more polar lignans including matairesinol and arctigenin, enabling simultaneous quantification of multiple lignans in a single analytical run [3]. Additionally, dimethylmatairesinol is practically insoluble in water and is classified as an extremely weak base (essentially neutral) based on its pKa, properties that diverge from the slightly acidic character of phenolic lignans [4].

Lipophilicity LogP Chromatographic retention

Validated Application Scenarios for Dimethylmatairesinol Procurement in Research and Analytical Settings


Analytical Reference Standard for Lignan Quantification in Plant Extracts

Dimethylmatairesinol is an established analytical reference standard in validated HPLC-UV methods for quantifying lignan content in botanicals such as Anthriscus sylvestris. In a validated reverse-phase method, dimethylmatairesinol was quantified alongside 13 other lignans, with root sample content ranging from 0.1 to 5.2 mg/g [1]. Its distinct retention time (longer than more polar lignans due to XLogP3-AA of 3.9) ensures it does not co-elute with hydroxylated lignans such as matairesinol or arctigenin, making it an ideal late-eluting calibration standard. Laboratories performing quality control of herbal products or investigating lignan biosynthesis pathways should procure dimethylmatairesinol with HPLC-certified purity (≥98%) for accurate quantitative analysis [1].

Scaffold for Semisynthetic Derivatization of ERα-Targeted Compounds

Dimethylmatairesinol serves as a validated natural dibenzylbutyrolactone scaffold for the semisynthesis of ERα-targeting lignan derivatives. In a 2024 study, it was used as one of two starting scaffolds (alongside bursehernin) from which a series of 14 derivatives (compounds 3–16) were synthesized and evaluated for estrogenic/antiestrogenic activity [2]. The compound's lack of free phenolic hydroxyls eliminates competing side reactions during derivatization (e.g., unintended O-alkylation or oxidation), making it a cleaner synthetic substrate than partially hydroxylated lignans. Medicinal chemistry groups developing selective estrogen receptor modulators (SERMs) or investigating lignan structure-activity relationships should consider dimethylmatairesinol as a starting material for further functionalization [2].

Positive Control in Cytotoxicity Screening of Liver-Derived Cancer Cell Lines

Dimethylmatairesinol exhibits measurable, partial cytotoxicity against KKU-M156 cholangiocarcinoma cells (IC₅₀ = 5.4 μM, Emax = 59%) and HepG2 hepatocellular carcinoma cells (IC₅₀ = 5.2 μM, Emax = 78%) . The well-defined Emax values indicate incomplete cytotoxicity, a characteristic that distinguishes it from highly potent cytotoxic agents and allows its use as a moderate-activity positive control in screening campaigns. Cancer biology researchers evaluating novel lignan derivatives or natural product fractions against liver-derived cancer models can employ dimethylmatairesinol as a benchmark comparator with established potency parameters. Its selectivity profile—active in liver-derived lines but with only partial maximal effect—makes it suitable for studies investigating mechanisms of lignan-induced growth inhibition rather than outright cytotoxicity .

Synthetic Precursor for Homochiral Tetrahydrodibenzocyclooctene Lignans (Isostegane Series)

Homochiral (–)-dimethylmatairesinol, synthesized via stereocontrolled conjugate addition to (–)-5-(1-menthyloxy)furan-2(5H)-one followed by desulfurization and NaBH₄/KOH reduction, undergoes stereoselective oxidative coupling with DDQ in trifluoroacetic acid to yield homochiral tetrahydrodibenzocyclooctene lignans belonging to the isostegane series [3]. This synthetic utility is not equivalently established for partially hydroxylated lignans, whose free phenolic groups would be oxidized under the reaction conditions. Organic synthesis laboratories engaged in the total synthesis of complex lignan natural products or the development of stereocontrolled oxidative coupling methodologies should source dimethylmatairesinol as a key intermediate en route to higher-order cyclolignan architectures [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylmatairesinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.